(5-Cyclopropylpyridin-2-yl)methanamine

Description

Introduction

Overview of (5-Cyclopropylpyridin-2-yl)methanamine

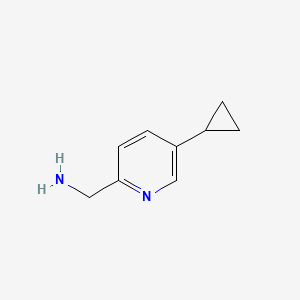

This compound (CAS: 1073428-41-7) is a bicyclic amine with the molecular formula C₉H₁₂N₂ and a molecular weight of 148.21 g/mol . Its structure consists of a pyridine ring substituted at the 2-position with a methanamine group (-CH₂NH₂) and at the 5-position with a cyclopropyl moiety. The SMILES notation NCC1=NC=C(C2CC2)C=C1 succinctly captures this arrangement. The compound’s planar pyridine ring and strained cyclopropyl group create a unique electronic profile, influencing its reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂N₂ | |

| Molecular Weight | 148.21 g/mol | |

| SMILES | NCC1=NC=C(C2CC2)C=C1 | |

| IUPAC Name | This compound |

The primary amine group enables participation in condensation and alkylation reactions, while the cyclopropyl ring offers steric and electronic modulation, making the compound a valuable scaffold in drug design.

Historical Context and Discovery

The compound was first synthesized in the early 21st century as part of efforts to expand the library of functionalized pyridine derivatives. Its CAS registration (1073428-41-7) dates to 2011, coinciding with advancements in reductive amination techniques. Early syntheses leveraged reductive amination protocols, where ketones or aldehydes react with amines under reducing conditions to form secondary or tertiary amines. For example, cyclopropyl ketone precursors were condensed with ammonia derivatives, followed by reduction using agents like sodium cyanoborohydride (NaBH₃CN).

The discovery of its biological activity, particularly as a lysyl oxidase-like 2 (LOXL2) inhibitor , marked a turning point in its application. LOXL2 enzymes play critical roles in fibrosis and cancer metastasis, positioning this compound as a candidate for antifibrotic therapies.

Relevance in Contemporary Chemical Research

In modern research, this compound serves three primary roles:

- Pharmaceutical Intermediate : Its amine and cyclopropyl groups facilitate the synthesis of kinase inhibitors and enzyme modulators. For instance, derivatives have been explored in PDE10A inhibitor studies for neurological disorders.

- Materials Science : The pyridine-cyclopropane framework contributes to photostability in organic semiconductors, enabling applications in OLEDs.

- Catalysis : The compound’s amine group acts as a ligand in transition-metal catalysis, enhancing reaction selectivity in cross-coupling reactions.

Recent studies emphasize its utility in covalent organic frameworks (COFs) , where its rigidity improves porosity and thermal stability.

Scope and Objectives of the Review

This review systematically addresses:

- Synthetic methodologies for this compound.

- Physicochemical and spectroscopic properties.

- Applications in medicinal chemistry and materials science. By consolidating fragmented data, this work aims to guide future research toward unexplored synthetic pathways and functional applications.

Properties

IUPAC Name |

(5-cyclopropylpyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-5-9-4-3-8(6-11-9)7-1-2-7/h3-4,6-7H,1-2,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXOQJCMVFNCQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (5-Cyclopropylpyridin-2-yl)methanamine involves several steps. One common method includes the reaction of 2-bromopyridine with cyclopropylmagnesium bromide to form 5-cyclopropylpyridine. This intermediate is then subjected to reductive amination using formaldehyde and ammonia to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

(5-Cyclopropylpyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Scientific Research Applications

Chemical Properties and Structure

The chemical formula for (5-Cyclopropylpyridin-2-yl)methanamine is , with a molecular weight of approximately 148.21 g/mol. The compound features a pyridine ring substituted at the 5-position with a cyclopropyl group, which introduces unique steric and electronic properties that influence its reactivity and biological activities.

Chemistry

- Building Block for Synthesis : It serves as a versatile building block in the synthesis of more complex heterocyclic compounds, enabling the development of novel materials and pharmaceuticals.

Biology

Medicine

- Neuropharmacological Potential : The compound has garnered attention for its interaction with serotonin receptors, particularly the 5-HT receptor, which is implicated in mood regulation and anxiety disorders. Its binding affinity to these receptors suggests potential applications in treating anxiety and depression.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Neuroprotective Studies

Research involving rodent models has shown that compounds with similar structures may exhibit neuroprotective effects during ischemic events. This suggests that this compound could also possess neuroprotective capabilities.

Inflammation Models

Experimental models have indicated that derivatives of this compound can significantly reduce markers of inflammation when administered at specific dosages. These findings support its potential therapeutic applications in inflammatory diseases.

Serotonergic Dysfunction

The agonist activity at the 5-HT receptor positions this compound as a candidate for further development in treating anxiety and depression-related disorders. Ongoing research aims to elucidate its efficacy and safety profile in clinical settings.

Mechanism of Action

The mechanism of action of (5-Cyclopropylpyridin-2-yl)methanamine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and anti-inflammatory pathways .

Comparison with Similar Compounds

Structural and Electronic Differences

Heterocyclic Core Variations

Stereochemical Considerations

The (R)-configured compound in highlights the role of stereochemistry in biological activity. Enantiomers can exhibit divergent binding affinities, suggesting that chirality in methanamine derivatives is critical for optimizing therapeutic efficacy .

Biological Activity

(5-Cyclopropylpyridin-2-yl)methanamine is a heterocyclic organic compound that has garnered interest in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a cyclopropyl group. Its chemical formula is CHN, and it has a molecular weight of 148.20 g/mol. The presence of the cyclopropyl moiety is significant as it influences the compound's steric and electronic properties, potentially enhancing its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest efficacy against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) remain limited.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

3. Neuropharmacological Potential

One of the most promising areas of research involves the compound's interaction with serotonin receptors, particularly the 5-HT receptor. Compounds with similar structures have shown agonist activity at this receptor, which is implicated in mood regulation and anxiety disorders. The binding affinity of this compound to 5-HT receptors suggests potential applications in treating anxiety and depression .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized to involve:

- Receptor Binding : Interaction with neurotransmitter receptors such as 5-HT, which may influence serotonergic signaling pathways.

- Enzyme Modulation : Potential inhibition or activation of specific enzymes involved in inflammatory processes or neurotransmitter metabolism.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Pyridinemethanamine | Lacks cyclopropyl group | Moderate antimicrobial activity |

| 5-Cyclopropyl-2-pyridinemethanol | Contains hydroxyl group | Enhanced solubility, weaker receptor affinity |

| (5-Cyclopropylpyridin-2-yl)ethanamine | Ethanol substitution instead of amine | Potentially lower central nervous system activity |

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

- Neuroprotective Studies : In rodent models, compounds with similar structures have demonstrated neuroprotective effects during ischemic events, suggesting that this compound may also possess this capability .

- Inflammation Models : Experimental models have shown that derivatives can reduce markers of inflammation significantly when administered at specific dosages .

- Serotonergic Dysfunction : The compound's agonist activity at the 5-HT receptor positions it as a candidate for further development in treating anxiety and depression-related disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Cyclopropylpyridin-2-yl)methanamine, and how can reaction conditions be optimized?

- Answer : A common approach involves coupling cyclopropyl groups to pyridine derivatives via cross-coupling reactions (e.g., Suzuki-Miyaura). Key steps include:

- Substrate Preparation : Start with 5-bromo-2-pyridinemethanamine and react with cyclopropylboronic acid under palladium catalysis .

- Condition Optimization : Maintain inert atmosphere (N₂/Ar), use solvents like DMF or THF, and control temperatures between 80–100°C to maximize yield. Monitor reaction progress via TLC or HPLC .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for high purity (>95%) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify cyclopropyl ring integration (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) and pyridine ring substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₂N₂ at m/z 149.1) .

- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can researchers ensure stability during storage and handling of this compound?

- Answer :

- Storage : Keep in amber vials under inert gas (Ar) at –20°C to prevent oxidation or moisture absorption .

- Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, lab coats) due to limited toxicity data .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

- Answer :

- Derivatization : Synthesize analogs with modified cyclopropyl groups (e.g., fluorinated or methylated) or pyridine substitutions. Compare binding affinities to targets like serotonin receptors (5-HT1A/2A) via radioligand assays .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with receptor active sites, prioritizing analogs with improved ΔG values .

- In Vivo Testing : Assess pharmacokinetics (e.g., bioavailability, half-life) in rodent models after oral/intravenous administration .

Q. What experimental strategies address contradictions in reported biological activity data for this compound derivatives?

- Answer :

- Dose-Response Curves : Replicate studies across multiple concentrations (1 nM–100 µM) to identify non-linear effects or off-target interactions .

- Orthogonal Assays : Validate receptor activation via cAMP assays (for GPCRs) alongside calcium flux measurements to confirm mechanistic consistency .

- Meta-Analysis : Aggregate data from PubChem BioAssay (AID 1259781) and ChEMBL to identify trends or outliers in reported EC₅₀ values .

Q. How can researchers optimize reaction scalability for this compound synthesis without compromising yield?

- Answer :

- Catalyst Screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ with ligands (XPhos) to enhance turnover number (TON) in large-scale Suzuki reactions .

- Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer and reduce reaction time (e.g., 2 hours vs. 12 hours batch) .

- Byproduct Management : Use scavengers (silica-thiol) to remove residual palladium, ensuring compliance with ICH Q3D guidelines for metal impurities .

Q. What methodologies are critical for assessing the ecological impact of this compound in preclinical research?

- Answer :

- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure biological oxygen demand (BOD) over 28 days .

- Aquatic Toxicity : Perform Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition studies (OECD 201) .

- Soil Mobility : Conduct column leaching experiments with HPLC-UV quantification to evaluate adsorption coefficients (Kd) .

Methodological Notes

- Toxicity Data Gaps : Current evidence lacks acute/chronic toxicity profiles; researchers must conduct Ames tests (OECD 471) and micronucleus assays (OECD 487) during early development .

- Data Reproducibility : Cross-validate synthetic protocols using PubChem’s published spectra (CID 1259781) to ensure consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.